SORBITAN MONOPALMITATE

Description

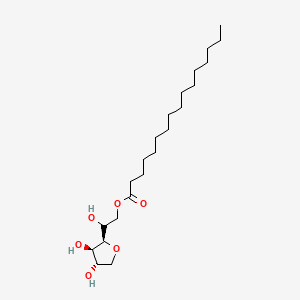

Sorbitan monopalmitate (SMP, CAS 26266-57-9), also known as Span 40, is a nonionic, lipophilic surfactant derived from the esterification of sorbitan with palmitic acid (C16:0 fatty acid) . Its molecular formula is C22H42O6, and it appears as a light yellow granular solid at room temperature. SMP has a hydrophilic-lipophilic balance (HLB) value of 6.7, making it suitable for water-in-oil (W/O) emulsions .

Properties

IUPAC Name |

[2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(25)27-17-19(24)22-21(26)18(23)16-28-22/h18-19,21-24,26H,2-17H2,1H3/t18-,19?,21+,22+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFATESGLOUGBX-NDUCAMMLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, Light cream to tan-coloured beads or flakes or a hard, waxy solid with a slight characteristic odour | |

| Record name | Sorbitan, monohexadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SORBITAN MONOPALMITATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Soluble at temperatures above its melting point in ethanol, methanol, ether, ethyl acetate, aniline, toluene, dioxane, petroleum ether and carbon tetrachloride. Insoluble in cold water but dispersible in warm water | |

| Record name | SORBITAN MONOPALMITATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

26266-57-9 | |

| Record name | Sorbitan, monohexadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sorbitan palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Esterification Under Vacuum

The conventional approach involves heating sorbitol and palmitic acid in a molar ratio of 1:1.5–2.0 under vacuum (0.07–0.09 MPa) to facilitate dehydration and esterification. The reaction proceeds in three stages:

-

Dehydration of Sorbitol : At 160–165°C, sorbitol loses water molecules to form 1,4-sorbitan.

-

Esterification : Palmitic acid is introduced, and the temperature is gradually raised to 210–220°C over 2–3 hours.

-

Completion : The reaction is monitored via acid value measurements, with targets of 13–15 mg KOH/g indicating completion.

A typical batch process yields 85–90% sorbitan monopalmitate, with residual di- and triesters removed via fractional distillation.

Catalytic Innovations

Composite Catalyst Systems

Recent advancements employ dual catalysts to accelerate reaction kinetics. For example, a combination of sodium hydroxide (0.5–1.0 wt%) and high-purity phosphite (0.3–0.5 wt%) reduces reaction time from 12 hours to 8.5–9 hours while maintaining product clarity. The alkaline component neutralizes free fatty acids, while phosphite minimizes oxidative degradation, yielding a lighter-colored product.

Table 1: Catalyst Performance Comparison

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Acid Value (mg KOH/g) |

|---|---|---|---|---|

| NaOH Only | 220 | 12 | 82 | 16 |

| NaOH + Phosphite | 210 | 8.5 | 89 | 14 |

| Heterogeneous Zeolite | 200 | 10 | 85 | 15 |

Industrial Production Techniques

Continuous vs. Batch Processes

Industrial-scale production favors continuous reactors for higher throughput. In a typical setup:

-

Feeding : Sorbitol (70% aqueous solution) and molten palmitic acid are fed into a preheated reactor at 160°C.

-

Reaction Zone : Temperature is ramped to 210–220°C using thermal oil, with vacuum maintained at 0.09–0.098 MPa to remove water.

-

Product Isolation : The crude product is cooled to 80–90°C, decolorized with hydrogen peroxide, and filtered.

Batch processes, while slower, allow tighter control over side reactions, making them preferable for high-purity grades.

Process Optimization Strategies

Temperature and Vacuum Control

Staged heating protocols prevent thermal degradation. For instance:

Solvent-Free Synthesis

Modern methods eliminate solvents to reduce costs and environmental impact. Reactive distillation columns integrate dehydration and esterification, achieving 92% conversion efficiency.

Quality Control Measures

Acid Value Determination

The acid value is critical for assessing esterification completeness. A standard protocol involves:

Colorimetric Analysis

Product color (light cream to brown-yellow) is quantified using the Lovibond scale. Hydrogen peroxide treatment reduces color indices from 5.0–7.0 Y to 2.0–3.0 Y.

Comparative Analysis of Methods

Table 2: Method Efficacy Evaluation

| Parameter | Traditional Batch | Catalytic Continuous | Solvent-Free |

|---|---|---|---|

| Reaction Time (h) | 12 | 8.5 | 10 |

| Yield (%) | 85 | 89 | 88 |

| Energy Use (kWh/kg) | 18 | 14 | 16 |

| Purity (%) | 95 | 97 | 96 |

Catalytic continuous processes outperform others in yield and energy efficiency, though solvent-free methods offer environmental advantages .

Chemical Reactions Analysis

Types of Reactions

SORBITAN MONOPALMITATE undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the dihydroxyoxolane ring can be oxidized to form ketones or aldehydes.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Conversion to alcohols.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Pharmaceutical Applications

Sorbitan monopalmitate is extensively used in pharmaceutical formulations, particularly in drug delivery systems. Its properties as a surfactant make it suitable for creating niosomes—non-ionic surfactant-based vesicles that encapsulate drugs for improved bioavailability.

Case Study: Niosomal Formulations

A study demonstrated the use of this compound in niosomal formulations containing silymarin. The formulations exhibited efficient encapsulation and improved hepatoprotective effects in vivo. Histopathological evaluations confirmed the safety of these formulations, indicating that this compound enhances drug delivery and efficacy (El-Ridy et al., 2012) .

Food Industry Applications

In the food industry, this compound serves as an emulsifier and stabilizer in various products. It aids in maintaining texture and consistency, particularly in baked goods and dairy products.

Usage Areas:

- Fine bakery products

- Dairy products

- Salad dressings

- Confectionery

The compound is recognized for its ability to improve the shelf life and stability of food products by preventing separation and enhancing mouthfeel.

Cosmetic and Personal Care Products

This compound is frequently employed in cosmetic formulations due to its emulsifying properties. It allows for the mixing of oil and water phases, which is essential for creams, lotions, and other personal care products.

Applications:

- Skin creams

- Moisturizers

- Sunscreens

- Hair care products

The compound helps to create stable emulsions that are critical for product performance and consumer satisfaction.

Industrial Applications

In industrial settings, this compound is used as a wetting agent and dispersant in textile processing and coatings. Its ability to modify the crystallization of fats also finds applications in various manufacturing processes.

Industrial Benefits:

- Enhances wetting properties

- Improves dispersion of pigments

- Stabilizes emulsions in coatings

Safety and Regulatory Status

This compound has been evaluated for safety by various regulatory bodies. Studies indicate low acute toxicity and no significant concerns regarding genotoxicity or carcinogenicity . The acceptable daily intake (ADI) has been established at 10 mg/kg body weight for sorbitan esters, ensuring safe usage across applications .

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceutical | Niosomal drug delivery | Improved bioavailability |

| Food Industry | Emulsifier in bakery products | Enhanced texture and stability |

| Cosmetic Products | Emulsifier in creams and lotions | Stable emulsions with desirable textures |

| Industrial | Wetting agent in textiles | Improved dispersion and stabilization |

Mechanism of Action

The mechanism of action of SORBITAN MONOPALMITATE involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs: Sorbitan Esters

Sorbitan esters differ in fatty acid chain length and HLB values, influencing their solubility and applications. Key examples include:

Sorbitan Monolaurate (Span 20)

- Structure : Lauric acid (C12:0) ester.

- Properties : HLB 8.6, higher hydrophilicity than SMP.

- Applications : Oil-in-water (O/W) emulsions in cosmetics and pharmaceuticals .

- Regulatory: Group ADI of 5 mg/kg (with sorbitan monooleate) due to higher metabolic reactivity .

Sorbitan Monooleate (Span 80)

- Structure : Oleic acid (C18:1) ester.

- Properties : HLB 4.3, highly lipophilic.

- Applications : W/O emulsions in topical formulations .

- Regulatory: ADI 5 mg/kg, grouped with monolaurate .

Sorbitan Monostearate (Span 60)

Comparison with Functional Analogs: Polysorbates

Polysorbates (Tweens) are ethoxylated derivatives of sorbitan esters, enhancing hydrophilicity.

Polyoxyethylene (20) Sorbitan Monopalmitate (Polysorbate 40, Tween 40)

Other Related Compounds

Sorbitan Tristearate (Span 65)

- Structure : Three stearic acid chains.

- Properties : HLB 2.1, extremely lipophilic.

- Applications : Industrial lubricants and high-fat food products .

Sorbitan Trioleate (Span 85)

- Structure : Three oleic acid chains.

- Properties : HLB 1.8, used in W/O emulsions and metalworking fluids .

Q & A

Q. How can researchers ensure transparency and reproducibility in studies involving this compound?

- Methodological Answer : Pre-register experimental protocols on platforms like Open Science Framework. Share raw data (e.g., chromatograms, spectral files) in public repositories (e.g., Zenodo) with metadata annotations. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite all software tools (e.g., GraphPad Prism version) used for analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.